

Navocafter: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Evaluation

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Compound of Interest

Compound Name: Navocafter

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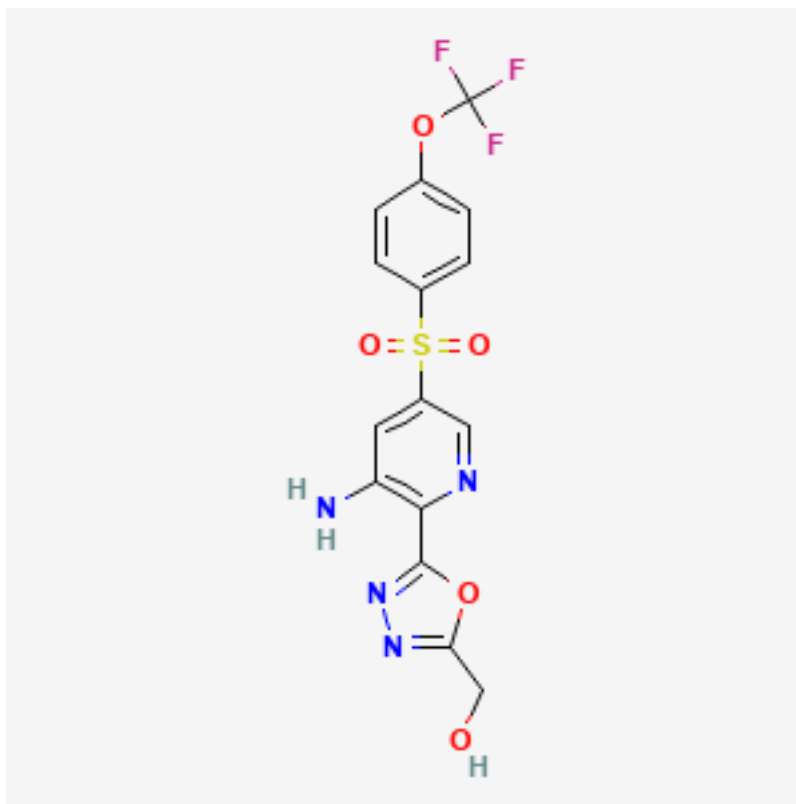
For Researchers, Scientists, and Drug Development Professionals

Introduction

Navocafter, also known as GLPG3067, is an investigational small molecule that acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for the treatment of cystic fibrosis (CF), **Navocafter** has been evaluated in clinical trials for its potential to restore function to mutated CFTR channels.^{[1][2]} This technical guide provides an in-depth overview of **Navocafter**'s chemical structure, a plausible synthesis pathway based on related compounds, and a summary of its preclinical and clinical evaluation.

Chemical Structure and Properties

Navocafter is a complex heterocyclic molecule with the systematic IUPAC name [5-[3-amino-5-[4-(trifluoromethoxy)phenyl]sulfonyl-2-pyridinyl]-1,3,4-oxadiazol-2-yl]methanol.^[3] Its chemical structure is characterized by a central pyridinyl ring substituted with an amino group, a sulfonylphenyl moiety, and a 1,3,4-oxadiazole ring bearing a hydroxymethyl group.

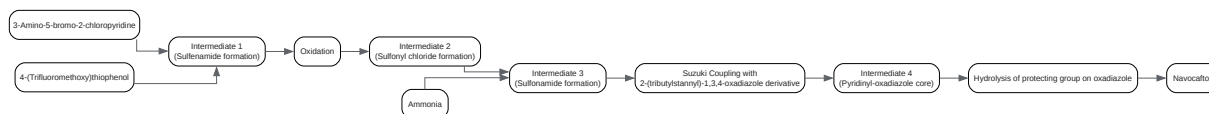
Table 1: Chemical Properties of **Navocafort**^[3]

Property	Value
Molecular Formula	C ₁₅ H ₁₁ F ₃ N ₄ O ₅ S
Molecular Weight	416.3 g/mol
CAS Number	2159103-66-7
Topological Polar Surface Area	150 Å ²
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	5

Synthesis Pathway

While the specific, proprietary synthesis pathway for **Navocafort** is not publicly available in full detail, a plausible synthetic route can be conceptualized based on established organic

chemistry principles and the synthesis of analogous 1,3,4-oxadiazole and pyridinyl-sulfonyl compounds. The following proposed pathway is for illustrative purposes.



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Caption: Proposed Synthesis Pathway for **Navocaptor**.

Conceptual Steps:

- **Sulfenamide Formation:** 3-Amino-5-bromo-2-chloropyridine could react with 4-(trifluoromethoxy)thiophenol to form a sulfenamide intermediate.
- **Oxidation:** The sulfenamide would then be oxidized to the corresponding sulfonyl chloride.
- **Sulfonamide Formation:** Reaction with ammonia would yield the sulfonamide.
- **Suzuki Coupling:** A Suzuki or similar cross-coupling reaction with a suitably protected 2-(tributylstannyl)-1,3,4-oxadiazole derivative would form the core pyridinyl-oxadiazole structure.
- **Deprotection:** Finally, removal of the protecting group on the 1,3,4-oxadiazole moiety would yield **Navocaptor**.

Mechanism of Action and Preclinical Evaluation

Navocaptor is a CFTR potentiator, meaning it enhances the channel gating function of the CFTR protein.[4] In individuals with specific CFTR mutations, the CFTR protein may be present on the cell surface but has a reduced open probability. Potentiators like **Navocaptor** bind to the

CFTR protein and increase the likelihood that the channel will be open, thereby improving the transport of chloride ions across the cell membrane.

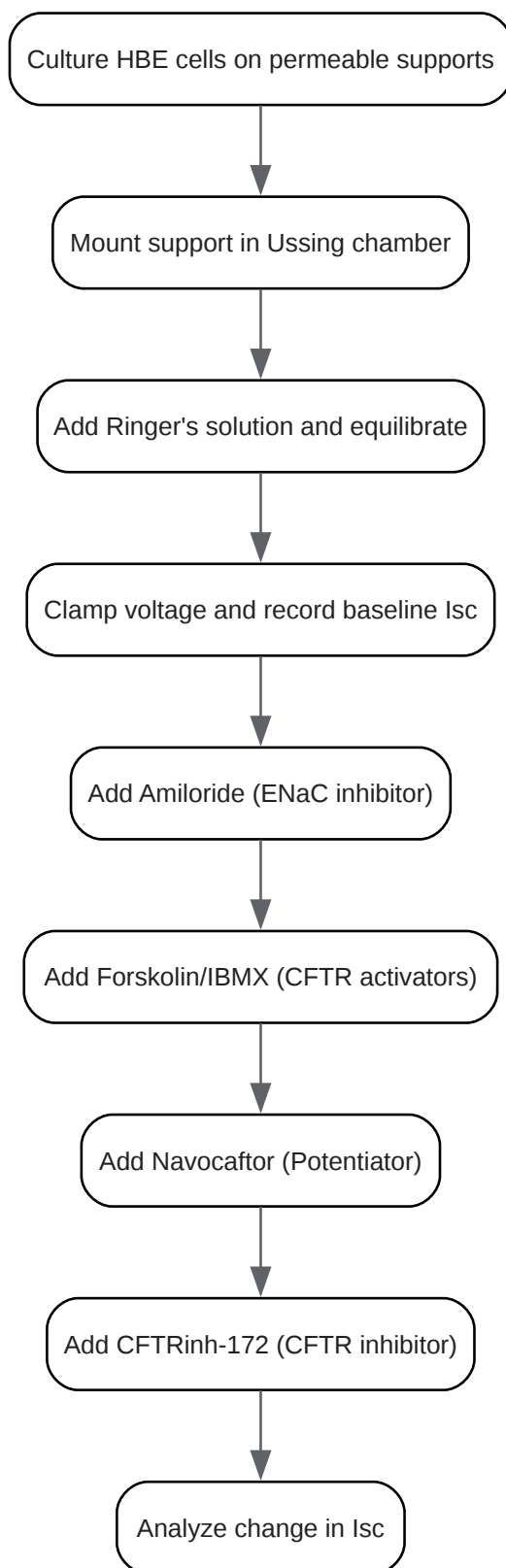
The preclinical evaluation of **Navocafort** would have involved a series of in vitro and ex vivo assays to determine its efficacy and mechanism of action. Key experimental protocols for such evaluations are detailed below.

Experimental Protocols

1. Ussing Chamber Assay for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.

- Cell Culture: Human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports until a polarized monolayer is formed.
- Assay Procedure:
 - The cell-seeded permeable support is mounted in an Ussing chamber, separating the apical and basolateral chambers.
 - Both chambers are filled with a symmetrical Ringer's solution and maintained at 37°C.
 - The transepithelial voltage is clamped to 0 mV, and the short-circuit current (I_{sc}), a measure of net ion transport, is recorded.
 - To isolate CFTR-mediated chloride secretion, the epithelial sodium channel (ENaC) is blocked with amiloride.
 - CFTR is then activated by adding forskolin (to increase intracellular cAMP) and a phosphodiesterase inhibitor like IBMX.
 - **Navocafort** is added to the apical chamber to assess its potentiating effect on the activated CFTR, observed as an increase in I_{sc}.
 - Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is indeed CFTR-dependent.



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Caption: Ussing Chamber Experimental Workflow.

2. Sweat Chloride Test

The sweat chloride test is a critical diagnostic tool for CF and is also used as a biomarker in clinical trials to assess the in vivo efficacy of CFTR modulators.

- Principle: The test measures the concentration of chloride in sweat. Individuals with CF have elevated sweat chloride levels due to dysfunctional CFTR in the sweat ducts.
- Procedure:
 - Stimulation: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing substance, to a small area of the skin (usually the forearm).
 - Collection: Sweat is collected for 30 minutes onto a pre-weighed piece of filter paper or into a macroduct coil.
 - Analysis: The collected sweat is weighed to determine the volume, and the chloride concentration is measured using a chloridometer.

Table 2: Interpretation of Sweat Chloride Test Results

Chloride Level (mmol/L)	Interpretation
≤ 29	CF is unlikely
30 - 59	CF is possible; further testing needed
≥ 60	CF is likely

Clinical Development and Quantitative Data

Navocafort has been evaluated in several clinical trials, primarily in combination with other CFTR modulators. While detailed results from these trials are not fully published, press releases and clinical trial registry information provide some insights into its clinical efficacy.

Phase 2 studies of **Navocafort** in combination with the CFTR corrector galecaftor (ABBV-2222) demonstrated clinical efficacy, including improvements in the percent predicted forced expiratory volume in 1 second (ppFEV₁) and reductions in sweat chloride (SwCl) levels.

The following table summarizes the types of quantitative data collected in a Phase 2 clinical trial (NCT04853368) involving **Navocafort**, although the specific numerical results are not yet publicly available.

Table 3: Key Efficacy Endpoints from **Navocafort** Phase 2 Trial (NCT04853368)

Outcome Measure	Description
Absolute Change in ppFEV ₁	Change from baseline in the percentage of the predicted forced expiratory volume in 1 second.
Absolute Change in Sweat Chloride (SwCl)	Change from baseline in the concentration of chloride in sweat (mmol/L).
Absolute Change in FVC	Change from baseline in the forced vital capacity.
Absolute Change in FEF ₂₅₋₇₅	Change from baseline in the forced expiratory flow at 25-75% of FVC.
Change in CFQ-R Respiratory Domain Score	Change from baseline in the respiratory domain score of the Cystic Fibrosis Questionnaire-Revised.

Pharmacokinetic parameters of **Navocafort** were assessed in a Phase 1 clinical trial (NCT05530278). The key parameters evaluated are listed below.

Table 4: Pharmacokinetic Parameters Assessed for **Navocafort** (NCT05530278)

Parameter	Description
C _{max}	Maximum observed plasma concentration.
T _{max}	Time to reach maximum plasma concentration.
t _{1/2}	Apparent terminal phase elimination half-life.
AUC	Area under the plasma concentration-time curve.

Conclusion

Navocaftor is a CFTR potentiator with a complex chemical structure that has shown promise in early-stage clinical trials for the treatment of cystic fibrosis. While its development has been discontinued by the original developer, the data generated from its preclinical and clinical evaluation contribute to the broader understanding of CFTR modulator pharmacology. Further publication of detailed synthesis protocols and quantitative clinical trial data would be valuable for the scientific community. The experimental protocols outlined in this guide provide a framework for the evaluation of future CFTR modulator candidates.

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